Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate is a chemical compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate typically involves the reaction of 3-amino-4-methylpyridine with acetaldehyde, followed by cyclization and esterification . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with similar structural features.
2,8-Dimethyl-1,5-naphthyridine: A compound with additional methyl groups, affecting its reactivity and applications.
Uniqueness
Methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate is unique due to its specific ester functional group, which influences its chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in synthetic chemistry and medicinal research.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)propanoate |
InChI |
InChI=1S/C12H16N2O2/c1-8(12(15)16-2)9-5-6-10-11(14-9)4-3-7-13-10/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
RTGHYCVXTZXWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=C1)NCCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.